

Carbon Disulfide: A Guide to Material Compatibility in the Laboratory

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbon disulfide**

Cat. No.: **B031411**

[Get Quote](#)

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the chemical compatibility of **carbon disulfide** with common laboratory materials. Understanding these interactions is critical for ensuring experimental integrity, laboratory safety, and the longevity of your equipment.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with **carbon disulfide**?

A1: **Carbon disulfide** is a highly flammable liquid with a very low ignition temperature.^[1] Vapors can be ignited by hot surfaces such as steam pipes or even a standard incandescent light bulb.^{[1][2]} It is also neurotoxic and can be absorbed through the skin.^{[2][3]} Therefore, it is crucial to handle **carbon disulfide** in a well-ventilated fume hood, away from any potential ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.^{[4][5]}

Q2: Which plastics are generally suitable for use with **carbon disulfide**?

A2: Many common laboratory plastics are not recommended for use with **carbon disulfide** as it can cause them to soften, swell, or dissolve.^[6] Polytetrafluoroethylene (PTFE) and materials with similar fluorination, like FEP and PFA, generally exhibit good to excellent resistance.^{[6][7]}

Always consult a detailed chemical compatibility chart before exposing any plastic to **carbon disulfide**.

Q3: Can I use standard nitrile gloves when handling **carbon disulfide**?

A3: While nitrile gloves are common in laboratories, they may not offer sufficient protection for prolonged contact with **carbon disulfide**. It is recommended to use supported PolyVinyl Alcohol (PVA) or nitrile gloves, but they must be inspected before use and hands should be washed immediately after handling.[\[4\]](#) For extended operations, consider using gloves specifically rated for high-hazard chemicals.

Q4: What types of metal containers are safe for storing **carbon disulfide**?

A4: **Carbon disulfide** should be stored in tightly sealed metal containers.[\[3\]](#) Stainless steel (both 304 and 316), carbon steel, and Hastelloy C are generally considered to have good compatibility.[\[8\]](#) However, it is crucial to avoid contact with reactive metals such as alkali metals and zinc.[\[4\]](#) Rust (iron oxide) may also increase the likelihood of ignition.[\[3\]](#)

Q5: What should I do in case of a **carbon disulfide** spill?

A5: In the event of a spill, immediately eliminate all ignition sources.[\[1\]](#) Evacuate the area and ensure adequate ventilation.[\[1\]](#) For small spills, absorbent material like a spill pillow, vermiculite, or dry sand can be used.[\[1\]](#) The absorbed material should be placed in a sealed, labeled container for proper hazardous waste disposal.[\[1\]](#) Do not wash spills into the sewer.[\[1\]](#)

Troubleshooting Guide

Issue: My plastic container is showing signs of degradation (swelling, cracking, or discoloration) after exposure to **carbon disulfide**.

- Cause: The plastic material is not chemically compatible with **carbon disulfide**. Many plastics are susceptible to attack by solvents.[\[6\]](#)
- Solution: Immediately and safely transfer the **carbon disulfide** to a compatible container, such as one made of glass or a resistant polymer like PTFE. Dispose of the damaged plastic container according to your institution's hazardous waste guidelines. Refer to the compatibility tables below to select appropriate materials for future use.

Issue: I am noticing a strong, unpleasant odor even when handling **carbon disulfide** in a fume hood.

- Cause: While pure **carbon disulfide** has a somewhat sweet odor, commercial grades are often contaminated with foul-smelling impurities.[\[9\]](#) A strong odor may indicate a leak in your apparatus or inadequate ventilation.
- Solution:
 - Check for Leaks: Carefully inspect all connections, seals, and tubing in your experimental setup for any signs of leakage.
 - Verify Fume Hood Performance: Ensure your chemical fume hood is functioning correctly and that the sash is at the appropriate height.
 - Use Appropriate Seals: For applications requiring seals, such as in reaction vessels or storage containers, select an elastomer with high resistance to **carbon disulfide**, like perfluoroelastomer (FFKM).[\[10\]](#)

Material Compatibility Tables

The following tables summarize the compatibility of common laboratory materials with **carbon disulfide** based on available data. Ratings are generally for ambient temperatures unless otherwise specified. Chemical resistance can be affected by factors such as temperature, concentration, and the presence of other chemicals.[\[11\]](#)

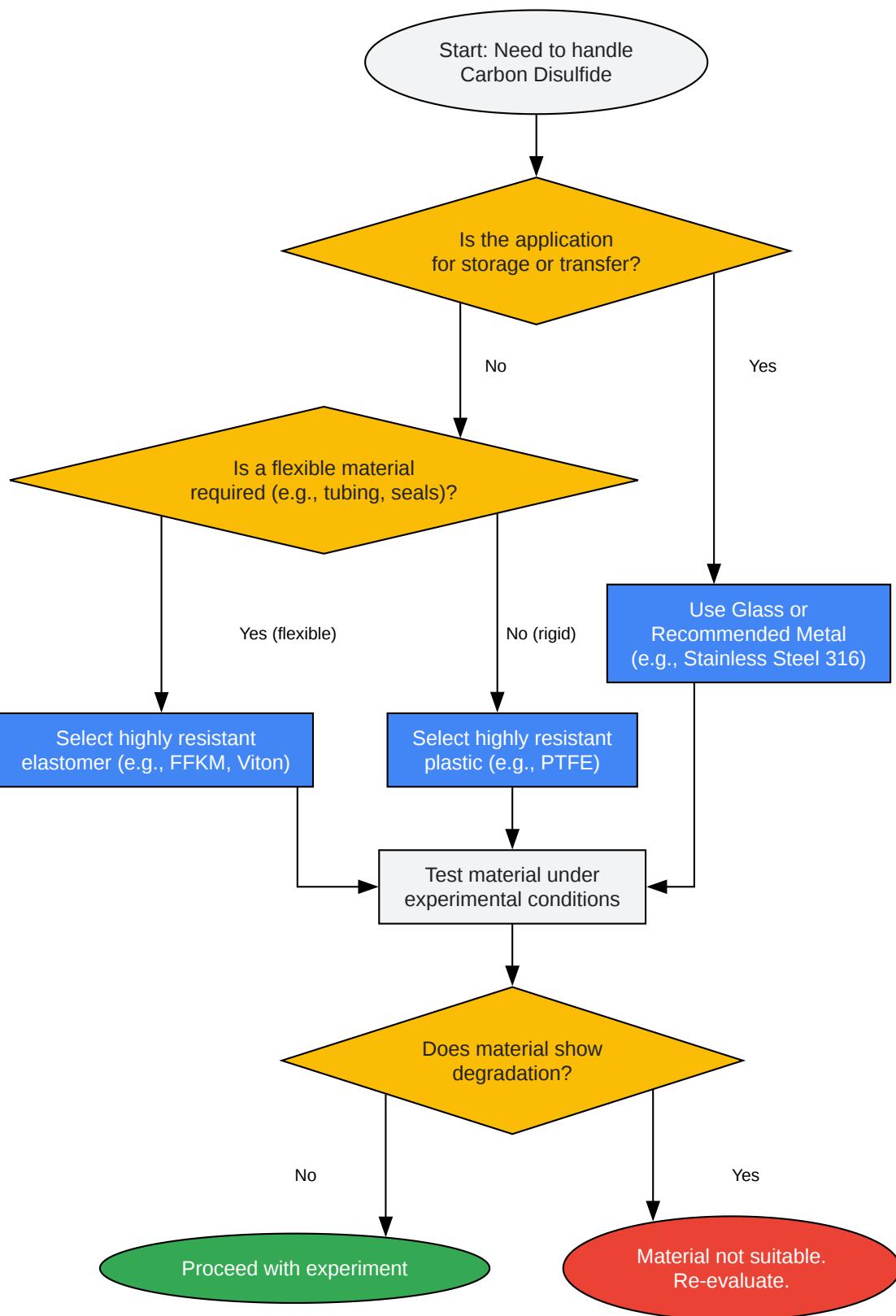
Table 1: Compatibility of Plastics with **Carbon Disulfide**

Material	Rating	Notes
ABS	Not Recommended	Severe effect. [8]
CPVC	Not Recommended	Severe effect. [8]
Polyethylene (PE)	Not Recommended	Severe effect. [8]
Polypropylene (PP)	Fair	Moderate effect, not for continuous use. [7]
Polytetrafluoroethylene (PTFE)	Excellent	[7]
Polyvinyl Chloride (PVC)	Not Recommended	Severe effect.

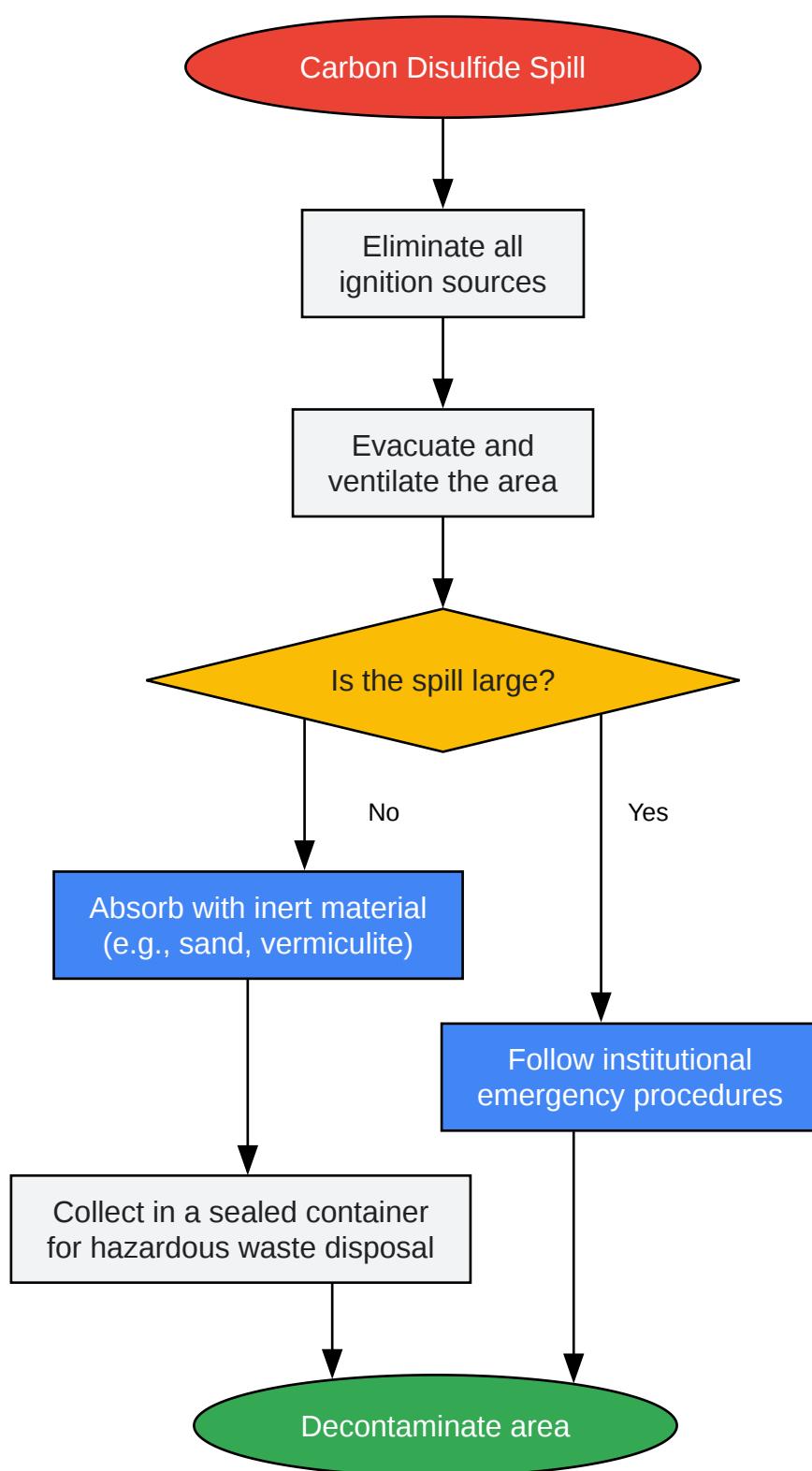
Table 2: Compatibility of Elastomers with **Carbon Disulfide**

Material	Rating	Notes
Buna-N (Nitrile)	Unsatisfactory	[12]
EPDM	Unsatisfactory	[12]
Neoprene	Unsatisfactory	[12]
Silicone	Unsatisfactory	[12]
Viton® (FKM)	Good	Minor to moderate effect. [12]
Perfluoroelastomer (FFKM)	Excellent	[10]

Table 3: Compatibility of Metals with **Carbon Disulfide**


Material	Rating	Notes
Aluminum	Not Recommended	[8]
Brass	Not Recommended	[8]
Bronze	Not Recommended	[8]
Carbon Steel	Recommended	[8]
Copper	Not Recommended	[8]
Hastelloy C	Recommended	[8]
Stainless Steel 304	Recommended	[8]
Stainless Steel 316	Recommended	[8]

Experimental Protocols


Cited Experimental Methodology for Compatibility Testing:

The data presented in the compatibility tables are primarily derived from immersion testing of unstressed material samples in the chemical at ambient temperatures. In these tests, strips of the material are submerged in the chemical for a specified period. Following exposure, the material is examined for changes in physical properties such as weight, dimensions, tensile strength, and surface appearance.^[6] Ratings are then assigned based on the extent of these changes. It is important to note that actual service conditions, including stress, pressure, and temperature, can significantly affect a material's chemical resistance.^[6] Therefore, it is always recommended to conduct your own tests under conditions that mimic your specific application.

Visual Guides

[Click to download full resolution via product page](#)

Caption: Workflow for selecting materials compatible with **carbon disulfide**.

[Click to download full resolution via product page](#)

Caption: Basic response workflow for a **carbon disulfide** spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. LCSS: CARBON DISULFIDE [web.stanford.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. filtermat.be [filtermat.be]
- 8. Carbon Disulfide - W.P. Law Incorporated [wplawinc.com]
- 9. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 10. marcorubber.com [marcorubber.com]
- 11. engineeringbylee.com [engineeringbylee.com]
- 12. rubber-group.com [rubber-group.com]
- To cite this document: BenchChem. [Carbon Disulfide: A Guide to Material Compatibility in the Laboratory]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031411#carbon-disulfide-compatibility-with-common-laboratory-materials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com